molecular formula C28H19ClF3N5O3S B4346723 [5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][5-(2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

[5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][5-(2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

Cat. No.: B4346723
M. Wt: 598.0 g/mol
InChI Key: BGQHRDGAIZRKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][5-(2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE” is a complex organic molecule that features a variety of functional groups, including a chloro-substituted thiophene, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-substituted thiophene: This step may involve a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling reactions: The final steps involve coupling the various fragments together using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenol and methoxyphenyl groups.

    Reduction: Reduction reactions could target the carbonyl group or the pyrazole ring.

    Substitution: The chloro-substituted thiophene and trifluoromethyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible development as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other pyrazolo[1,5-a]pyrimidine derivatives, as well as molecules with similar functional groups. The uniqueness of this compound could lie in its specific combination of functional groups, which may confer unique properties or activities.

Properties

IUPAC Name

[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[3-(2-hydroxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClF3N5O3S/c1-40-16-6-4-5-15(11-16)18-12-21(17-7-2-3-8-22(17)38)36(34-18)27(39)20-14-26-33-19(23-9-10-25(29)41-23)13-24(28(30,31)32)37(26)35-20/h2-11,13-14,21,38H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQHRDGAIZRKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=C(S6)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][5-(2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
Reactant of Route 2
[5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][5-(2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
Reactant of Route 3
[5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][5-(2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
[5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][5-(2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
Reactant of Route 5
[5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][5-(2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
[5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][5-(2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

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